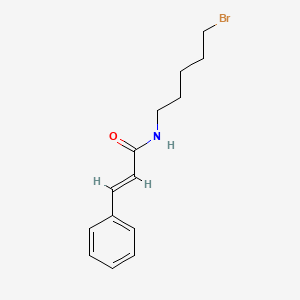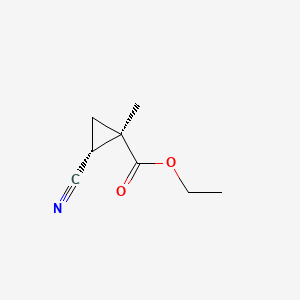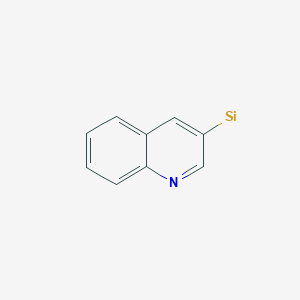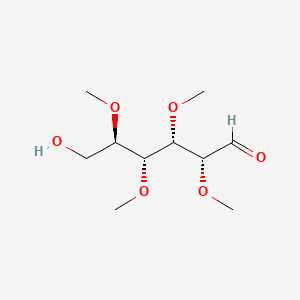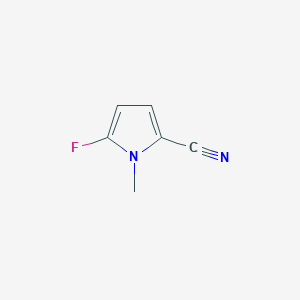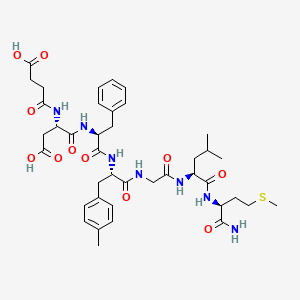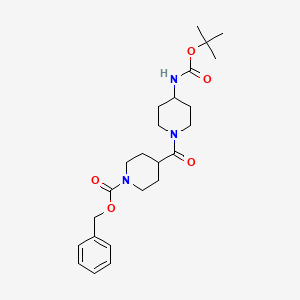
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two piperidine rings, each substituted with different functional groups, including a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions. This can be achieved using various methods, such as the reductive amination of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring. This is usually done using Boc anhydride in the presence of a base like triethylamine.
Coupling Reactions: The protected piperidine intermediate is then coupled with another piperidine derivative through amide bond formation. This step often requires coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester. This can be achieved using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, allowing for the introduction of different substituents. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols
科学研究应用
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a building block for designing molecules with potential biological activity. It may serve as a precursor for developing new drugs or bioactive compounds.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development. Researchers investigate its potential therapeutic effects and mechanisms of action.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester depends on its specific application and the molecular targets involved. Generally, the compound interacts with biological molecules through various pathways, including:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cell communication and function.
相似化合物的比较
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester can be compared with other similar compounds, such as:
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-benzoic acid: This compound has a similar structure but with a benzoic acid group instead of a benzyl ester.
3-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-benzoic acid: Another similar compound with a different substitution pattern on the benzoic acid ring.
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid:
属性
分子式 |
C24H35N3O5 |
|---|---|
分子量 |
445.6 g/mol |
IUPAC 名称 |
benzyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H35N3O5/c1-24(2,3)32-22(29)25-20-11-15-26(16-12-20)21(28)19-9-13-27(14-10-19)23(30)31-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,25,29) |
InChI 键 |
OXWGDTBUKLTJNE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


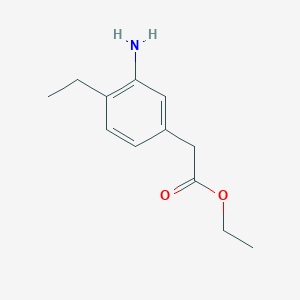
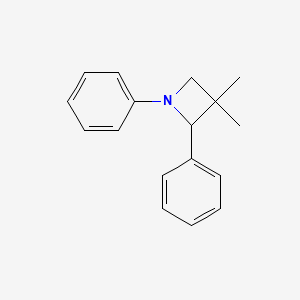
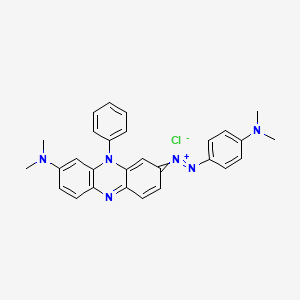
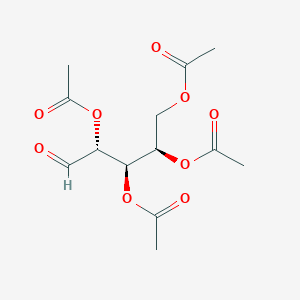
![(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B13818860.png)

![Methyl 2-[(hydroxyamino)methylideneamino]benzoate](/img/structure/B13818871.png)
